molecular formula C6H15NO B104520 2-[(1-Methylpropyl)amino]ethanol CAS No. 35265-04-4

2-[(1-Methylpropyl)amino]ethanol

Cat. No.: B104520
CAS No.: 35265-04-4
M. Wt: 117.19 g/mol
InChI Key: YTVUVYDVQNALCM-UHFFFAOYSA-N
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Description

2-[(1-Methylpropyl)amino]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128123. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-[(1-Methylpropyl)amino]ethanol, also known as Alpamine® N41 , is primarily used as an additive in aqueous suspensions of calcium carbonate-comprising materials . Its primary target is the suspension itself, where it provides improved stability with regard to the conductivity of the suspension .

Mode of Action

The compound interacts with its targets by being added to the aqueous suspension. It is used to regulate one or more characteristics of the suspension

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as 1,2-aminoalcohols . These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Pharmacokinetics

Some physical and chemical properties of the compound are known . It is a liquid at 20°C and has a density of 0.894 at 20°C . It has a water solubility of 544 g/L at 20°C, indicating that it is miscible in water .

Result of Action

The primary result of the action of this compound is the improved stability of aqueous suspensions of calcium carbonate-comprising materials . This stability is particularly noted with regard to the conductivity of the suspension .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the suspension prior to its addition . It is mainly used in water-based paints, metal working fluid, and hydraulic fluids . The compound is corrosive and is considered toxic to aquatic life with long-lasting effects . It may persist in the environment .

Biochemical Analysis

Biochemical Properties

2-[(1-Methylpropyl)amino]ethanol is involved in biochemical reactions as an intermediate compound. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to prepare 2-arylimino-1,3-thiazolidines, which are progesterone receptor binding ligands . The interactions of this compound with these biomolecules are crucial for its role in biochemical pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various enzymes and proteins, facilitating its involvement in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and ionic interactions allows it to modulate the activity of enzymes and proteins involved in these processes. For example, it can affect the expression of genes related to metabolic pathways and influence the activity of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The amine group of this compound plays a key role in these interactions by forming hydrogen bonds and ionic interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is volatile and can degrade over time, which may affect its activity in biochemical reactions . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause irritation of the respiratory tract and other toxic effects . It is important to determine the threshold effects and safe dosage levels in animal models to understand the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can influence the activity of alcohol dehydrogenases and cytochrome P450 enzymes, which are involved in the metabolism of ethanol and other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, the compound’s ability to form hydrogen bonds and ionic interactions can facilitate its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. Its localization can influence its interactions with enzymes and proteins, affecting its role in biochemical reactions. For example, the compound may be localized to the cytoplasm or mitochondria, where it can interact with metabolic enzymes and influence cellular metabolism .

Properties

IUPAC Name

2-(butan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(2)7-4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVUVYDVQNALCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885615
Record name 2-[(1-Methylpropyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-04-4
Record name 2-[(1-Methylpropyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35265-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-methylpropyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035265044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35265-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[(1-methylpropyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(1-Methylpropyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-methylpropyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary effect of adding 2-[(1-Methylpropyl)amino]ethanol to aqueous suspensions containing calcium carbonate?

A1: The research demonstrates that adding this compound to these suspensions effectively increases the pH value. [] This increase is achieved without significantly altering the suspension's conductivity. [] The research highlights the compound's ability to adjust pH in systems containing calcium carbonate while minimizing unwanted effects on conductivity.

Q2: How does the concentration of calcium carbonate in the suspension influence the effectiveness of this compound as a pH adjuster?

A2: The research indicates that this compound effectively increases pH in suspensions containing a specific range of calcium carbonate concentrations. Specifically, the research focuses on suspensions containing 25 to 62 vol% of calcium carbonate, based on the total suspension volume. [] Further research may be needed to determine the compound's effectiveness outside this concentration range.

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